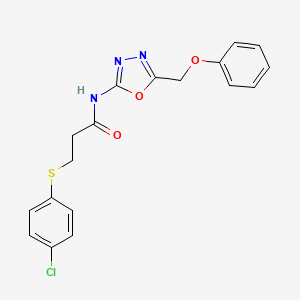

3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c19-13-6-8-15(9-7-13)26-11-10-16(23)20-18-22-21-17(25-18)12-24-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPFHASBOUYAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide (CAS Number: 1286702-34-8) is a derivative of the 1,3,4-oxadiazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 389.9 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. The mechanisms of action typically involve the inhibition of key enzymes associated with cancer cell proliferation:

- Telomerase Inhibition : Compounds similar to 3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide have shown the ability to inhibit telomerase activity, which is crucial for cancer cell immortality .

- Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors are known for their role in cancer therapy. The oxadiazole derivatives can modulate gene expression by altering histone acetylation .

The anticancer efficacy of oxadiazole derivatives has been demonstrated in various studies. For instance, compounds with similar scaffolds have shown IC50 values in the low micromolar range against different cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of 3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide has also been investigated:

- In vitro Studies : Compounds derived from the oxadiazole structure have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The activity was assessed using standard protocols and showed varying degrees of effectiveness against different bacterial strains .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives are reported to possess various other biological activities:

- Antioxidant Properties : Some studies suggest that these compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress .

- Antidiabetic and Anti-inflammatory Effects : There is emerging evidence supporting the potential of oxadiazole derivatives in managing diabetes and inflammation through various biochemical pathways .

Case Studies

Several case studies have highlighted the biological significance of related compounds:

- Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives for their anticancer properties. The results indicated that modifications at specific positions on the oxadiazole ring significantly influenced potency against human colon cancer cell lines .

- Antimicrobial Evaluation : Another study focused on synthesizing oxadiazole derivatives with piperidine moieties and assessing their antimicrobial activity. The findings revealed that certain compounds exhibited strong inhibitory effects against urease and acetylcholinesterase enzymes while demonstrating notable antibacterial properties .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves the reaction of 4-chlorophenyl thiol with a derivative of phenoxymethyl oxadiazole. The resulting compound is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure. The yield and purity of the synthesized compound are critical for subsequent biological testing.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3,4-oxadiazole, including the target compound, exhibit significant antimicrobial activity. For instance, studies have shown that compounds bearing the oxadiazole moiety possess moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide | Staphylococcus aureus | Moderate |

| Bacillus subtilis | Moderate |

Enzyme Inhibition

In addition to antimicrobial properties, this compound has shown potential as an enzyme inhibitor. Studies indicate that derivatives containing the oxadiazole structure can act as inhibitors for enzymes such as acetylcholinesterase and urease . The inhibition potency varies among different derivatives.

Anticancer Activity

The oxadiazole derivatives have been explored for their anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapy .

Hypoglycemic Effects

Some studies have reported hypoglycemic effects associated with oxadiazole derivatives. This suggests potential applications in managing diabetes through modulation of glucose levels .

Case Studies

- Antimicrobial Activity Study : A study synthesized several oxadiazole derivatives and tested their antimicrobial efficacy against a range of pathogens. The results indicated that 3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide exhibited selective antibacterial activity against gram-positive bacteria while showing limited efficacy against gram-negative strains .

- Enzyme Inhibition Research : A comprehensive study assessed the inhibitory effects of various oxadiazole derivatives on urease and acetylcholinesterase. The findings revealed that certain substitutions on the oxadiazole ring enhanced inhibitory activity significantly compared to standard inhibitors .

Comparison with Similar Compounds

The following analysis compares 3-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Variations and Physicochemical Properties

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 3-((4-Chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)propanamide | Phenoxymethyl (oxadiazole), 4-chlorophenylthio | C₁₈H₁₅ClN₃O₃S | 396.85 | Not reported |

| 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) | 4-Methylphenyl (oxadiazole), thiazole | C₁₅H₁₄N₄O₂S₂ | 362.43 | 135–136 |

| N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) | Phenyl (oxadiazole), 5-methylthiazole | C₁₅H₁₄N₄O₂S₂ | 362.43 | 117–118 |

| 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methylthiazol-2-yl)propanamide (8g) | 4-Aminophenyl (oxadiazole), 5-methylthiazole | C₁₅H₁₅N₅O₂S₂ | 377.45 | 142–143 |

| 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-oxadiazol-2-yl)sulfanyl]propanamide (7k) | 4-Chlorophenylsulfonyl-piperidine | C₂₄H₂₇ClN₄O₄S₂ | 535.07 | 66–68 |

| N-(4-Ethoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-oxadiazol-2-yl)thio)propanamide (8j) | 4-Methoxyphenylsulfonyl-piperidine, 4-ethoxyphenyl | C₂₆H₃₁N₃O₆S₂ | 546.67 | 138–140 |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenylthio group in the target compound contrasts with electron-donating substituents like 4-methylphenyl (8d) or 4-aminophenyl (8g).

- Hydrophobicity: The phenoxymethyl group in the target compound enhances hydrophobicity compared to smaller substituents (e.g., phenyl in 8e), which may improve membrane permeability but reduce aqueous solubility .

- Molecular Weight and Melting Points : Bulkier substituents (e.g., piperidine-sulfonyl in 7k) increase molecular weight and often correlate with higher melting points due to enhanced intermolecular interactions .

Key Observations :

- Enzyme Inhibition : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in 7k) show stronger enzyme inhibition, likely due to enhanced electrophilic interactions with target proteins .

Q & A

Q. Optimization strategies :

- Use TLC/HPLC to monitor reaction progress and purity .

- Employ mild temperatures (20–25°C) to prevent side reactions .

- Recrystallize products from ethanol-DMF mixtures for enhanced purity .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

Key methods include:

- 1H/13C-NMR : Assign chemical shifts to confirm the oxadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and propanamide backbone (δ 2.5–3.5 ppm for methylene groups) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S=O at ~1150 cm⁻¹ for sulfonamides) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., [M]+ peaks for molecular ions) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

Answer:

Methodological steps :

Substituent variation : Synthesize analogs with modifications (e.g., replace 4-chlorophenyl with 4-fluorophenyl or nitro groups) .

Biological assays : Test against targets (e.g., urease inhibition , LOX inhibition ).

Data analysis : Compare IC50 values. For example:

- 4-Chlorophenyl analogs show enhanced antimicrobial activity vs. 4-fluorophenyl derivatives due to increased lipophilicity .

- Oxadiazole rings improve enzyme inhibition compared to thiadiazole analogs .

Q. Tools :

- Molecular docking to predict binding modes (e.g., interactions with urease active sites ).

- QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Advanced: How can contradictory data on biological activity be resolved?

Answer:

Contradictions (e.g., variable IC50 values in enzyme assays) require:

Dose-response validation : Test compounds across multiple concentrations to confirm potency trends .

Control experiments : Rule out assay interference (e.g., solvent effects, aggregation).

Comparative studies : Benchmark against known inhibitors (e.g., thiourea for urease ).

Cytotoxicity profiling : Ensure activity is not due to nonspecific toxicity (e.g., use MTT assays on mammalian cell lines) .

Example : Inconsistent anticancer activity of oxadiazole derivatives may arise from differences in cell permeability, resolved via logP measurements .

Advanced: What computational methods predict target binding interactions?

Answer:

Molecular docking (AutoDock/Vina) : Simulate binding poses of the compound in enzyme active sites (e.g., urease’s nickel center ).

Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .

Free energy calculations (MM-PBSA) : Quantify binding affinities and identify critical residues (e.g., hydrogen bonds with oxadiazole sulfur) .

Case study : Docking of 3-((4-chlorophenyl)thio)propanamide derivatives revealed hydrophobic interactions with LOX’s allosteric pocket .

Basic: What are the key steps in evaluating cytotoxicity for this compound?

Answer:

Cell line selection : Use human cancer (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK293) lines .

MTT assay : Incubate cells with 0.1–100 µM compound for 48 hours, measure absorbance at 570 nm .

Selectivity index (SI) : Calculate IC50(non-cancerous)/IC50(cancerous) to assess therapeutic window.

Note : Derivatives with SI >10 are prioritized for further study .

Advanced: How can kinetic studies elucidate the mechanism of enzyme inhibition?

Answer:

Enzyme kinetics : Measure initial reaction rates (UV-Vis spectroscopy) at varying substrate concentrations.

Inhibition mode analysis :

- Lineweaver-Burk plots : Differentiate competitive vs. non-competitive inhibition.

- Ki determination : Use nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants .

Example : Oxadiazole derivatives showed mixed-type inhibition against LOX, indicating binding to both free enzyme and enzyme-substrate complexes .

Basic: What solvents and reagents are optimal for large-scale synthesis?

Answer:

- Solvents : DMF for coupling reactions (high polarity), ethanol for recrystallization .

- Catalysts : Triethylamine (2–3 eq.) for deprotonation .

- Workup : Use aqueous extraction (water:ethyl acetate, 1:1) to remove unreacted reagents .

Advanced: How does the phenoxymethyl group influence pharmacokinetic properties?

Answer:

- Lipophilicity : The phenoxymethyl substituent increases logP, enhancing blood-brain barrier penetration (predicted via SwissADME) .

- Metabolic stability : Ether linkages resist hydrolysis better than esters, confirmed via microsomal stability assays .

- Toxicity : Ames test and hERG channel binding assays ensure minimal mutagenicity/cardiotoxicity .

Advanced: What strategies improve selectivity for biological targets?

Answer:

Bioisosteric replacement : Substitute 1,3,4-oxadiazole with 1,2,4-triazole to alter hydrogen-bonding patterns .

Proteomics profiling : Use kinome-wide screening to identify off-target effects .

Crystallography : Solve co-crystal structures to guide rational design (e.g., optimizing halogen bonding with 4-chlorophenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.